molecular formula C10H14O2 B029529 rac-1-(4'-Methoxyphenyl)propanol-d2 CAS No. 91889-40-6

rac-1-(4'-Methoxyphenyl)propanol-d2

Cat. No. B029529
CAS RN: 91889-40-6
M. Wt: 168.23 g/mol
InChI Key: RELLLNVFFUWXHI-SMZGMGDZSA-N
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Description

“rac-1-(4’-Methoxyphenyl)propanol-d2” is a chemical compound with the molecular formula C10H12D2O2 . It is also known by other names such as α-(Ethyl-1,1-d2)-4-Methoxy-benzeneMethanol and α-Ethyl-p-Methoxy-benzyl Alcohol-d2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “rac-1-(4’-Methoxyphenyl)propanol-d2” is 168.23 . The InChI key is RELLLNVFFUWXHI-SMZGMGDZSA-N . The compound is soluble in Acetone, Dichloromethane, and Ethyl Acetate .


Physical And Chemical Properties Analysis

“rac-1-(4’-Methoxyphenyl)propanol-d2” appears as a colourless oil . It has a boiling point of 270.869°C at 760 mmHg and a density of 1.045 g/cm3 .

properties

IUPAC Name

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLLNVFFUWXHI-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513041
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-(4'-Methoxyphenyl)propanol-d2

CAS RN

91889-40-6
Record name Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91889-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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